3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide
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Overview
Description
3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a cyano group, and an oxolan-3-yl moiety
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a suitable reagent to form the bromophenyl intermediate.
Introduction of the Cyano Group: The bromophenyl intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano group.
Formation of the Oxolan-3-yl Moiety: The cyano-containing intermediate is further reacted with an oxolan-3-yl derivative to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors or enzymes, while the cyano group can participate in hydrogen bonding or other interactions with biological molecules. The oxolan-3-yl moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide can be compared with similar compounds such as:
3-(4-Chlorophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
3-(4-Fluorophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
3-(4-Methylphenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide: The presence of a methyl group can alter its steric and electronic properties, impacting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide, with the CAS number 1645401-25-7, is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H17BrN2O2
- Molecular Weight : 337.21 g/mol
- Structure : The compound features a bromophenyl moiety and a cyano group linked to an oxolane structure.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor in certain biochemical pathways, potentially affecting cellular signaling and metabolic processes.
Key Findings:
- The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways.
- It may modulate receptor activity, influencing neurotransmitter release and cellular response mechanisms.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Cytotoxicity
Studies evaluating the cytotoxic effects of the compound on cancer cell lines indicate that it possesses selective toxicity. The compound has been shown to induce apoptosis in certain cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.
Case Studies
- Inhibition of Pathogen Secretion : A study demonstrated that at concentrations around 50 μM, the compound inhibited the secretion of virulence factors in pathogenic bacteria, indicating its potential as an anti-infective agent .
- Cytotoxic Effects on Cancer Cells : In a controlled experiment, this compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective concentrations for therapeutic use .
Data Summary
Property | Value |
---|---|
Molecular Formula | C15H17BrN2O2 |
Molecular Weight | 337.21 g/mol |
Antimicrobial Activity | Effective against multiple strains |
Cytotoxicity | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
3-(4-bromophenyl)-N-[cyano(oxolan-3-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-13-4-1-11(2-5-13)3-6-15(19)18-14(9-17)12-7-8-20-10-12/h1-2,4-5,12,14H,3,6-8,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPCMALVRLRCQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)CCC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.